molecular formula C6H4N2O4 B016969 5-Nitropicolinic acid CAS No. 30651-24-2

5-Nitropicolinic acid

Cat. No. B016969
CAS RN: 30651-24-2
M. Wt: 168.11 g/mol
InChI Key: QKYRCTVBMNXTBT-UHFFFAOYSA-N
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Description

5-Nitropicolinic acid is an important synthetic intermediate . It is also known as 5-Nitropyridine-2-carboxylic acid .


Synthesis Analysis

The synthesis of 5-Nitropicolinic acid involves adding the compound (1 mmol) to 15 mL THF solution and stirring for 30 minutes without heating. The solution is then filtered and evaporated in air under room temperature. After 3 days, colorless crystals are harvested with a yield of 80.3% based on 5-nitropicolinic acid .


Molecular Structure Analysis

5-Nitropicolinic acid contains a total of 16 bonds; 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

5-Nitropicolinic acid has a density of 1.6±0.1 g/cm^3, a boiling point of 389.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. Its enthalpy of vaporization is 67.4±3.0 kJ/mol and it has a flash point of 189.6±23.7 °C. The index of refraction is 1.625 and its molar refractivity is 37.8±0.3 cm^3 .

Scientific Research Applications

  • Crystallography

    • Application : 5-Nitropicolinic acid has been used in the study of crystal structures . The crystal structure of 5-nitropicolinic acid monohydrate has been reported .
    • Method : The structure was solved by direct methods with the SHELXS program. All H-atoms were positioned with idealized geometry and refined isotropically .
    • Results : The title compound 5-nitropicolinic acid crystallizes in C2/c together with one water molecule, giving the molecule formula of C6H6N2O5 .
  • Chemical Synthesis

    • Application : It plays an important role as a synthetic intermediate .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of its use as a synthetic intermediate were not detailed in the source .
  • Anti-inflammatory and Anticancer Properties
    • Application : A new family of six complexes based on 5-nitropicolinic acid (5-npic) and transition metals have been obtained . These complexes have shown promising anti-inflammatory and anticancer properties .
    • Method : After their physicochemical characterization by single-crystal x-ray diffraction (SCXRD), elemental analyses (EA), and spectroscopic techniques, quantum chemical calculations using the Time-Dependent Density Functional Theory (TD-DFT) were performed to further study the luminescent properties of compounds 2 and 6 .
    • Results : The potential anticancer activity of all materials was carried out against three tumor cell lines, B16-F10, HT29, and HepG2, models widely used for studying melanoma, colon cancer, and liver cancer, respectively . The best results were shown by 2 and 4 against B16-F10 (IC 50 = 26.94 and 45.10 μg·mL -1, respectively) . In addition, anti-inflammatory studies with RAW 264.7 cells exhibited promising activity of 2, 3, and 6 (IC 50 NO = 5.38, 24.10, and 17.63 μg·mL -1, respectively) .

Safety And Hazards

5-Nitropicolinic acid should be handled with care to avoid contact with skin and eyes. It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYRCTVBMNXTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334367
Record name 5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropicolinic acid

CAS RN

30651-24-2
Record name 5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitropicolinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diethyl 2-(5-nitropyridin-2-yl)malonate (67.47 g) was stirred in water and aqueous sodium hydroxide solution (2N) was added followed by potassium permanganate (42 g) causing the reaction temperature to rise to 60° C. Further portions of aqueous sodium hydroxide solution and potassium permanganate were added maintaining the reaction temperature at 60°-70° C. After the final addition, the suspension was stirred at 60° C. for 1.5 hours. The hot suspension was then filtered through `Hyflo Supercel`. The filter cake was washed with aqueous sodium hydroxide solution (2N). On cooling to room temperature, the filtrate was carefully acidified to pH 1-2 with concentrated hydrochloric acid. The resulting precipitate was collected by filtration and dried to yield 5-nitropyridine-2-carboxylic acid (26.17 g) as a fawn solid, m.p. 210°-211° C.
Quantity
67.47 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
HL Jia, X Wang, LY Dai, LK Wang… - … für Kristallographie-New …, 2020 - degruyter.com
… The title compound 5-nitropicolinic acid crystallizes in C2/c together with one water molecule, giving the molecule formula of C 6 H 6 N 2 O 5 . All of the atoms are nearly co-planar …
Number of citations: 0 www.degruyter.com
A Raya-Baron, I Oyarzabal… - Inorganic …, 2017 - ACS Publications
… as a part of our continuing studies on nitrogen ligands with carboxylate groups, we report here the preparation of two new air-stable compounds consisting of the 5-nitropicolinic acid …
Number of citations: 14 pubs.acs.org
LW Deady, RA Shanks, AD Campbell… - Australian Journal of …, 1971 - CSIRO Publishing
… by a Sandmeyer reaction mas treated with cuprous cyanide in nitrobenzene as solvent to give a mixture of the nitrile and carboxamide which was hydrolysed to 5-nitropicolinic acid. …
Number of citations: 20 www.publish.csiro.au
MJ Schneider, TM Harris - The Journal of Organic Chemistry, 1984 - ACS Publications
… 5-Nitropicolinic acid (36.7 mmol, 6.17 g) was esterified by using absolute ethanol, benzene, and Dowex 50W X 8 (H+ form) following the procedure of Christophel.6 The yield of …
Number of citations: 29 pubs.acs.org
S Waitschat, H Reinsch, M Arpacioglu, N Stock - CrystEngComm, 2018 - pubs.rsc.org
… In addition, this linker has, to the best of our knowledge, not been reported for the synthesis of MOFs although it can be easily synthesized starting from 5-nitropicolinic acid and glucose. …
Number of citations: 29 pubs.rsc.org
B Blank, NW DiTullio, CK Miao, FF Owings… - Journal of Medicinal …, 1974 - ACS Publications
… Treatment of this reagent with the anion of diethyl m alónate in DM SO gave the nitropyridyl malonate11 which was oxidized with potassium permanganate to 5-nitropicolinic acid.12 …
Number of citations: 43 pubs.acs.org
WC Christopfel - 1976 - search.proquest.com
… 2-bromo-5-nitropyridine (24), via the nitnle to 5-nitropicolinic acid … 5-Nitropicolinic acid (25) was estenfied as in the … 5-Nitropicolinic acid (25) was heated at reflux with an excess …
Number of citations: 0 search.proquest.com
CA Tyson - Journal of Biological Chemistry, 1975 - Elsevier
… The melting point of the product after crystalli- zation from pyridine was 209’, corresponding to that for 5- nitropicolinic acid, the expected product from 2,3-cleavage (27, 28). The …
Number of citations: 70 www.sciencedirect.com
Y Yu, Y Zhang, C Sun, L Shi, W Wang… - The Journal of Organic …, 2020 - ACS Publications
… (20) In addition, we tried to identify the pyridine component by using commercially available 5-nitropicolinaldehyde (5a) and 5-nitropicolinic acid (6a) as reference standards. …
Number of citations: 9 pubs.acs.org
EC Roberts, YF Shealy - Journal of Medicinal Chemistry, 1971 - ACS Publications
COG tural changes may affect folic acid metabolism at sites other than, or in addition to, the dihydrofolate reductase stage, which is considered3 to be the primary site of action of the well…
Number of citations: 28 pubs.acs.org

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